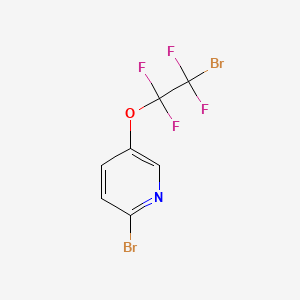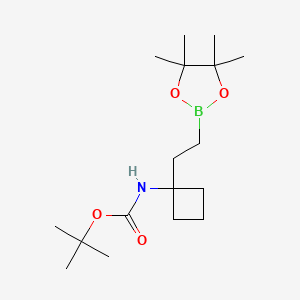
2-Azido-2-(3-bromo-phenyl)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-2-(3-bromo-phenyl)-ethanol is an organic compound characterized by the presence of an azido group (-N3) and a bromo-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2-(3-bromo-phenyl)-ethanol typically involves the azidation of a suitable precursor. One common method is the reaction of 2-(3-bromo-phenyl)-ethanol with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-2-(3-bromo-phenyl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium thiolate (NaSR) or primary amines (RNH2) can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-azido-2-(3-bromo-phenyl)-acetaldehyde or 2-azido-2-(3-bromo-phenyl)-acetone.
Reduction: Formation of 2-amino-2-(3-bromo-phenyl)-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Azido-2-(3-bromo-phenyl)-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling and modification of biomolecules in living systems.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-2-(4-bromo-phenyl)-ethanol: Similar structure but with the bromo group in the para position.
2-Azido-2-(3-chloro-phenyl)-ethanol: Similar structure but with a chloro group instead of a bromo group.
2-Azido-2-(3-fluoro-phenyl)-ethanol: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
2-Azido-2-(3-bromo-phenyl)-ethanol is unique due to the specific positioning of the bromo group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This compound’s azido group also provides versatility in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H8BrN3O |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
2-azido-2-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(5-13)11-12-10/h1-4,8,13H,5H2 |
Clave InChI |
INTSRMKJVXSTMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





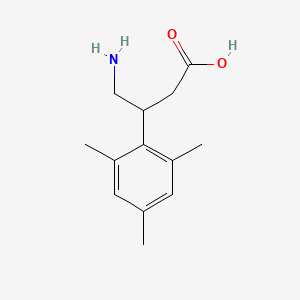
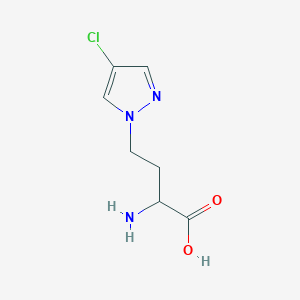
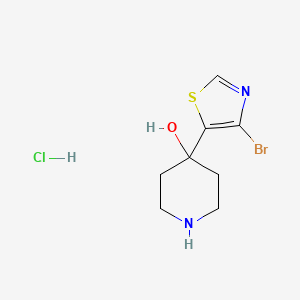
methyl}prop-2-enamide](/img/structure/B13546190.png)
